Lipophilicity Differentiation: 4‑Butylphenyl vs. 4‑Methoxyphenyl Congener
The 4-butylphenyl substitution on CAS 904813‑40‑7 drives a predicted ACD/LogP of 4.49, substantially higher than the 4‑methoxyphenyl analog (CAS 878735‑50‑3) whose calculated logP is 2.78 [1]. The increased lipophilicity is accompanied by a moderate reduction in topological polar surface area (84 Ų vs. 92.8 Ų), consistent with improved membrane permeation potential but also potentially higher non-specific binding and lower aqueous solubility.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and topological polar surface area (PSA) |
|---|---|
| Target Compound Data | ACD/LogP 4.49; PSA 84 Ų |
| Comparator Or Baseline | N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 878735‑50‑3): calculated logP 2.78; PSA 92.83 Ų |
| Quantified Difference | ΔLogP = +1.71 (61 % more lipophilic); ΔPSA = −8.83 Ų |
| Conditions | In silico prediction using ACD/Labs Percepta (target) and Ambinter proprietary algorithm (comparator) |
Why This Matters
A logP shift of >1.5 log units is sufficient to alter a compound’s ADME profile, membrane distribution, and assay behaviour; procurement for cell-based studies should account for the need for higher DMSO content or alternative formulation strategies relative to the methoxy analog.
- [1] Ambinter Screening Library Record: N-(2-cyanophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 878735-50-3). Calculated logP 2.78, PSA 92.83 Ų (accessed 2026 via https://www.ambinter.com/molecule/1280406). View Source
